C16 Ceramide (d16:1,C16:0)

Description

Properties

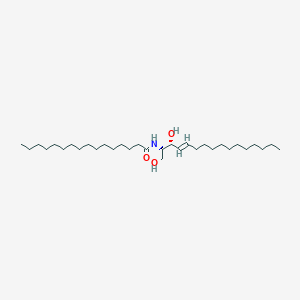

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H63NO3/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-32(36)33-30(29-34)31(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h25,27,30-31,34-35H,3-24,26,28-29H2,1-2H3,(H,33,36)/b27-25+/t30-,31+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVKMDKERPTVGC-JHRQRACZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H63NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123065-37-2 | |

| Record name | Cer(d16:1/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the De Novo Synthesis Pathway of C16 Ceramide (d18:1/C16:0)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that serve as critical structural components of cellular membranes and as key signaling molecules involved in regulating cellular processes such as proliferation, differentiation, apoptosis, and insulin (B600854) resistance.[1][2][3] The biological function of a specific ceramide is largely determined by the length of its N-acyl chain.[4] C16:0 ceramide (N-palmitoylsphingosine), in particular, has been strongly implicated in metabolic diseases.[3] Elevated levels of C16:0 ceramide in adipose tissue, liver, and muscle are associated with obesity, insulin resistance, and type 2 diabetes.[3][5][6] This guide provides a detailed overview of the core de novo synthesis pathway responsible for generating C16 ceramide, quantitative data associated with its key enzymes, and detailed experimental protocols for its study.

The de novo synthesis of ceramides is an evolutionarily conserved pathway that occurs primarily on the cytosolic face of the endoplasmic reticulum (ER).[2][7] It begins with the condensation of an amino acid (typically L-serine) and a fatty acyl-CoA (typically palmitoyl-CoA).[7][8] While this guide focuses on the generation of ceramide with a C16:0 acyl chain, it is important to note that the canonical pathway results in a d18:1 sphingoid backbone. The user-specified d16:1 sphingoid base is less common, and its specific de novo initiation is not as extensively documented.[9] Therefore, this document will detail the well-established pathway leading to C16 Ceramide (d18:1/C16:0).

The Core De Novo Synthesis Pathway

The synthesis of C16 ceramide proceeds through a four-step enzymatic cascade.

Step 1: Condensation of L-Serine and Palmitoyl-CoA The pathway is initiated by Serine Palmitoyltransferase (SPT) , a heteromeric enzyme complex that catalyzes the rate-limiting step.[8][10][11] SPT condenses the amino acid L-serine with palmitoyl-CoA (C16:0-CoA) to form 3-ketodihydrosphingosine (also known as 3-ketosphinganine).[7][12]

Step 2: Reduction to Dihydrosphingosine The product of the SPT reaction, 3-ketodihydrosphingosine, is rapidly reduced by the NADPH-dependent enzyme 3-Ketodihydrosphingosine Reductase (KSR) to form dihydrosphingosine (also known as sphinganine), the characteristic d18 sphingoid base.[7]

Step 3: N-Acylation by Ceramide Synthase 5/6 Dihydrosphingosine is subsequently acylated by a family of six Ceramide Synthases (CerS) , each exhibiting high specificity for fatty acyl-CoAs of particular chain lengths.[4][13] For the synthesis of C16 dihydroceramide (B1258172), Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) are the key enzymes, as they preferentially utilize palmitoyl-CoA (C16:0-CoA) as their substrate.[6][13][14] This reaction yields C16-dihydroceramide (d18:0/C16:0).

Step 4: Desaturation to Ceramide In the final step, Dihydroceramide Desaturase 1 (DEGS1) introduces a trans double bond between carbons 4 and 5 of the dihydrosphingosine backbone of C16-dihydroceramide.[7][15][16] This desaturation event produces the final product, C16 Ceramide (d18:1/C16:0).

Quantitative Data

The regulation of C16 ceramide levels is tightly controlled by the activity of its synthesizing enzymes and the availability of substrates. Below is a summary of relevant quantitative data from the literature.

| Parameter | Enzyme | Value | Organism/System | Notes | Citation |

| Km (L-Serine) | Serine Palmitoyltransferase (SPT) | 0.26 - 1.2 mM | Human / Mammalian | Demonstrates a relatively low affinity for L-serine. | [10][17] |

| Km (Palmitoyl-CoA) | Serine Palmitoyltransferase (SPT) | ~0.05 - 0.1 mM | Mammalian | Substrate inhibition is observed at higher concentrations. | [10] |

| Specific Activity | Serine Palmitoyltransferase (SPT) | ~50 pmol/min/mg | Rat Liver Microsomes | Activity measured in total cell lysate can be comparable when 0.1% SML is added. | [10] |

| Specific Activity | Serine Palmitoyltransferase (SPT) | 19.8 nmol/mg/min | Purified Human SPT Complex | Measured using a fluorescence-based assay at saturating conditions. | [17] |

| Substrate Specificity | Ceramide Synthase 5 (CerS5) | C16-CoA | Mammalian | Primarily responsible for generating C16-ceramide. | [13] |

| Substrate Specificity | Ceramide Synthase 6 (CerS6) | C14-CoA, C16-CoA | Mammalian | Also contributes significantly to the C16-ceramide pool. | [14] |

| Km (C8-dhCer) | Dihydroceramide Desaturase (DEGS1) | 0.25 µM (approx.) | Rat Liver Microsomes | Determined using a truncated dihydroceramide analog. | [18] |

| IC50 (Fenretinide) | Dihydroceramide Desaturase (DEGS1) | 2.32 µM | Rat Liver Microsomes | Fenretinide (4-HPR) is a known inhibitor of DEGS1. | [18] |

| De Novo Synthesis Rate (C16:0-Ceramide) | Total Pathway | 62 ± 3 pmol/h/mg protein | HEK293 Cells | Measured using a [U-¹³C]palmitic acid pulse-labeling protocol. | [19] |

| Cellular Concentration (C16 Ceramide) | N/A | +19% increase | Failing Human Myocardium | Compared to non-failing controls. | [20] |

Experimental Protocols

Studying the de novo synthesis of C16 ceramide requires precise methodologies for measuring enzyme activity and quantifying lipid species.

Protocol for Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from an improved, non-radioactive, HPLC-based method.[10][11][21]

A. Materials and Reagents

-

Cell or tissue homogenates (total lysate or microsomes)

-

Homogenization Buffer: 100 mM HEPES (pH 8.0), 0.5 mM EDTA, protease inhibitors

-

Reaction Buffer: 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM Pyridoxal 5'-phosphate (PLP)

-

Substrates: L-serine solution (e.g., 20 mM), Palmitoyl-CoA solution (e.g., 1 mM)

-

Stopping Reagent: 0.5 M HCl in Methanol

-

Extraction Solvent: Chloroform (B151607)/Methanol (2:1, v/v)

-

Internal Standard: C17-sphinganine

-

HPLC system with a C18 column and fluorescence detector

B. Procedure

-

Prepare total cell lysate by homogenizing cells in Homogenization Buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

In a microcentrifuge tube, combine 50-150 µg of protein with Reaction Buffer to a final volume of 180 µL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of L-serine (final conc. 1 mM) and 10 µL of palmitoyl-CoA (final conc. 50 µM).

-

Incubate the reaction at 37°C for 30-60 minutes. The reaction should be within the linear range.[10]

-

Stop the reaction by adding 200 µL of Stopping Reagent. Add the internal standard (C17-sphinganine).

-

Extract the lipids by adding 400 µL of chloroform. Vortex vigorously and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid film in an appropriate volume of mobile phase for HPLC analysis.

-

Analyze the sample by HPLC to quantify the 3-ketodihydrosphingosine product (which is reduced to sphinganine (B43673) for stable detection in some protocols) relative to the internal standard.

Protocol for Dihydroceramide Desaturase 1 (DEGS1) Activity Assay

This protocol is based on an in vitro assay using a truncated, labeled substrate.[18]

A. Materials and Reagents

-

Rat liver microsomes (or other source of DEGS1)

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

Substrates: [³H]-N-C8:0-d-erythro-dihydroceramide (C8-dhCer), NADH

-

Scintillation cocktail and counter

B. Procedure

-

Prepare a reaction mixture containing Assay Buffer, NADH (e.g., 2 mM final concentration), and microsomal protein (20-50 µg) in a final volume of 100 µL.

-

Initiate the reaction by adding the tritiated substrate, [³H]-C8-dhCer, at a desired concentration (e.g., 0.05 to 10 µM for kinetic studies).

-

Incubate at 37°C for 20 minutes.

-

Terminate the reaction by adding 200 µL of chloroform/methanol (1:2, v/v).

-

Add 100 µL of chloroform and 100 µL of water to partition the phases.

-

Centrifuge to separate the phases. The enzymatic reaction releases tritiated water ([³H]H₂O) into the upper aqueous phase.

-

Carefully collect a sample of the upper aqueous phase.

-

Quantify the amount of [³H]H₂O by liquid scintillation counting.

-

Calculate enzyme activity based on the amount of tritiated water formed per unit time per mg of protein.

Protocol for Cellular Lipid Extraction and Ceramide Quantification by LC-MS/MS

This is a general protocol for the extraction and analysis of ceramides from biological samples.[22][23]

A. Materials and Reagents

-

Cell pellets or homogenized tissue

-

Internal Standard Cocktail: e.g., C17:0 Ceramide, D7-Cer d18:1/16:0

-

Extraction Solvent: Chloroform/Methanol (1:2, v/v) or Butanol/Methanol (1:1, v/v)[22][23]

-

LC-MS/MS system with electrospray ionization (ESI) source and a triple quadrupole mass spectrometer

-

C18 HPLC column

B. Procedure

-

Sample Preparation: To a known amount of sample (e.g., 1 million cells or 10-20 mg tissue homogenate), add the internal standard cocktail.

-

Extraction: Add 2 mL of ice-cold extraction solvent (e.g., Chloroform/Methanol 1:2). Vortex vigorously at 4°C.

-

Phase Separation (Bligh & Dyer Method): Add 0.5 mL of chloroform and 0.5 mL of water to break the phases. Vortex and centrifuge at 1,000 x g for 5 minutes.[22]

-

Collection: Carefully transfer the lower organic phase to a new glass tube.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a known volume of mobile phase (e.g., 100 µL).

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

-

Separate lipid species using a C18 column with a gradient of mobile phases (e.g., A: water with 0.2% formic acid; B: acetonitrile/isopropanol with 0.2% formic acid).[22]

-

Analyze the eluent using ESI in positive mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for C16:0 ceramide and the internal standard.

-

-

Quantification: Calculate the concentration of C16:0 ceramide by comparing its peak area to the peak area of the known amount of internal standard.

Experimental and Logical Workflow

The study of C16 ceramide synthesis involves a multi-faceted approach, from cellular manipulation to advanced analytical chemistry. The following diagram illustrates a typical workflow for investigating the role of this pathway in a biological context.

Conclusion

The de novo synthesis pathway is a primary source of C16 ceramide, a lipid species increasingly recognized for its role as a potent mediator of metabolic stress and cellular dysfunction. The pathway's regulation, particularly at the level of the rate-limiting enzyme SPT and the acyl-chain-specific CerS5/6, presents attractive targets for therapeutic intervention in diseases like type 2 diabetes and obesity.[6] A thorough understanding of this pathway, supported by robust quantitative data and precise experimental protocols as outlined in this guide, is essential for researchers and drug development professionals seeking to modulate ceramide metabolism for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin resistance induced by de novo pathway–generated C16-ceramide is associated with type 2 diabetes in an obese population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Obesity-induced CerS6-dependent C16:0 ceramide production promotes weight gain and glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for Cer(d16:1/16:0) (HMDB0240681) [hmdb.ca]

- 10. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. researchgate.net [researchgate.net]

- 13. Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]

- 17. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. JCI Insight - Increased de novo ceramide synthesis and accumulation in failing myocardium [insight.jci.org]

- 21. researchgate.net [researchgate.net]

- 22. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

The Enigmatic Messenger: A Technical Guide to C16 Ceramide (d16:1/C16:0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide (d16:1/C16:0), a distinct molecular species of the sphingolipid family, has emerged from the shadow of its more abundant d18:1 counterpart to become a focal point of intense biomedical research. Initially considered a simple structural component of cellular membranes, C16 Ceramide is now recognized as a critical bioactive lipid messenger implicated in a myriad of cellular processes, from insulin (B600854) signaling and apoptosis to inflammation and metabolic regulation. Its dysregulation is increasingly linked to the pathophysiology of prevalent diseases, including type 2 diabetes, obesity, cardiovascular disease, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery, history, and core research methodologies associated with C16 Ceramide (d16:1/C16:0), offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the historical context of its discovery within the broader field of sphingolipid biochemistry, detail its biosynthetic and metabolic pathways, and present consolidated experimental protocols for its extraction, quantification, and functional analysis. Furthermore, we illuminate its complex role in cellular signaling and provide quantitative data on its prevalence in various biological systems.

Discovery and History of C16 Ceramide Research

The story of C16 Ceramide is intrinsically linked to the broader history of sphingolipid research. Sphingolipids were first described in the 1870s by Johann Ludwig Thudichum, who named them after the enigmatic Sphinx of Greek mythology due to their mysterious nature.[1] For much of the following century, ceramides (B1148491) were primarily viewed as structural lipids, forming the backbone of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.

The paradigm shifted in the latter half of the 20th century with the burgeoning field of lipid signaling. Researchers began to appreciate that lipids were not merely cellular building blocks but also dynamic signaling molecules. The specific identification and functional characterization of individual ceramide species, such as C16 Ceramide, were made possible by the advent of advanced analytical techniques, most notably mass spectrometry (MS).

A pivotal moment in C16 Ceramide research came with a 1999 study that utilized negative ion electrospray mass spectrometry to identify a significant increase in a species with a mass-to-charge ratio (m/z) of 572 in Jurkat cells undergoing apoptosis induced by ionizing radiation.[2] Through collision-induced-dissociation tandem mass spectrometry (MS/MS), this species was confirmed to be C16 Ceramide.[2] This study was among the first to definitively link a specific ceramide species to a fundamental cellular process, apoptosis, and opened the floodgates for further investigation into the distinct roles of ceramides with different acyl chain lengths.

Subsequent research has solidified the importance of C16 Ceramide in a multitude of physiological and pathological processes. Key milestones include the discovery of the ceramide synthase (CerS) family of enzymes, with CerS5 and CerS6 being primarily responsible for the synthesis of C16 Ceramide. This discovery allowed for more targeted studies using genetic and pharmacological tools to dissect the specific functions of C16 Ceramide. The development of highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has further enabled the precise quantification of C16 Ceramide in various biological matrices, revealing its association with numerous metabolic diseases.[3]

Biosynthesis and Metabolism of C16 Ceramide

C16 Ceramide (d16:1/C16:0) is synthesized and metabolized through a series of enzymatic reactions that are tightly regulated within the cell. There are three primary pathways for ceramide generation: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.

The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The resulting 3-ketosphinganine is then reduced to sphinganine (B43673). The crucial step for the formation of C16 dihydroceramide (B1258172) is the acylation of sphinganine with palmitoyl-CoA (a C16 fatty acyl-CoA) by ceramide synthase 5 (CerS5) and ceramide synthase 6 (CerS6) . Finally, dihydroceramide desaturase introduces a double bond into the sphingoid backbone to produce C16 Ceramide.

The sphingomyelin hydrolysis pathway provides a rapid mechanism for generating ceramide in response to cellular stress. Sphingomyelinases (SMases) hydrolyze sphingomyelin in cellular membranes to release ceramide and phosphocholine.

The salvage pathway recycles sphingosine (B13886), which is derived from the breakdown of complex sphingolipids, by re-acylating it with a fatty acyl-CoA, a reaction also catalyzed by ceramide synthases.

The metabolism of C16 Ceramide is equally important for regulating its cellular levels. Ceramidase enzymes can hydrolyze ceramide back into sphingosine and a fatty acid. Alternatively, ceramide can be further metabolized to more complex sphingolipids, such as sphingomyelin or glucosylceramide.

Key Signaling Pathways Involving C16 Ceramide

C16 Ceramide exerts its biological effects by modulating the activity of various signaling pathways. Two of the most well-characterized pathways influenced by C16 Ceramide are the insulin signaling pathway and the mTOR signaling pathway.

Insulin Signaling Pathway

Elevated levels of C16 Ceramide are strongly associated with insulin resistance. C16 Ceramide can interfere with insulin signaling at multiple points. One key mechanism involves the inhibition of Akt (also known as protein kinase B or PKB), a central kinase in the insulin signaling cascade. C16 Ceramide can lead to the dephosphorylation and inactivation of Akt through the activation of protein phosphatase 2A (PP2A). Additionally, C16 Ceramide can activate protein kinase C zeta (PKCζ), which in turn can phosphorylate and inhibit Akt.[4] The inhibition of Akt impairs the translocation of the glucose transporter GLUT4 to the cell surface, thereby reducing glucose uptake into cells.

Caption: C16 Ceramide inhibits insulin signaling by activating PP2A and PKCζ, leading to the deactivation of Akt/PKB and reduced glucose uptake.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. C16 Ceramide has been shown to inhibit mTOR signaling.[5] Overexpression of CerS6, leading to increased C16 Ceramide levels, reduces the phosphorylation of Akt and S6 kinase (S6K), a downstream effector of mTOR.[5] This inhibition of the mTOR pathway can contribute to the anti-proliferative and pro-apoptotic effects of C16 Ceramide observed in some cancer cells. The precise molecular mechanisms by which C16 Ceramide inhibits mTOR are still under investigation but may involve its effects on upstream regulators of mTOR, such as Akt.

Caption: C16 Ceramide inhibits the mTOR signaling pathway, at least in part, by suppressing the activity of Akt, a key upstream activator of mTORC1.

Quantitative Data on C16 Ceramide Levels

The concentration of C16 Ceramide varies significantly across different tissues and disease states. Its quantification is crucial for understanding its physiological and pathological roles. Below are tables summarizing representative quantitative data from various studies.

Table 1: C16 Ceramide Levels in Plasma/Serum in a Human Study

| Condition | C16 Ceramide Concentration (µg/mL) | Fold Change | Reference |

| Healthy Control | 0.15 ± 0.03 | - | [6] |

| Metabolic Disease | 0.22 ± 0.04 | ↑ 1.47 | [6] |

Table 2: C16 Ceramide Levels in Tissues of a Diabetic Mouse Model

| Tissue | Condition | C16 Ceramide (Relative Abundance) | Fold Change | Reference |

| Plasma | Control (db/+) | 1.0 | - | [7] |

| Diabetic (db/db) | ~1.8 | ↑ ~1.8 | [7] | |

| Kidney | Control (db/+) | 1.0 | - | [7] |

| Diabetic (db/db) | ~0.6 | ↓ ~0.4 | [7] |

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the study of C16 Ceramide. This section provides a synthesized overview of key protocols for its analysis.

Lipid Extraction from Cells and Tissues

A modified Bligh and Dyer method is commonly used for the extraction of ceramides.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (MeOH), HPLC grade

-

Chloroform (B151607) (CHCl₃), HPLC grade

-

Deionized water

-

Internal standard (e.g., C17:0 Ceramide)

-

Glass tubes with Teflon-lined caps

-

Centrifuge

Protocol:

-

Sample Collection: For cultured cells, wash with ice-cold PBS and harvest by scraping. For tissues, homogenize in a suitable buffer on ice.

-

Addition of Internal Standard: Add a known amount of internal standard to each sample to correct for extraction efficiency and instrument variability.

-

Solvent Extraction: Add a mixture of chloroform:methanol (1:2, v/v) to the sample. Vortex vigorously for 1-2 minutes.

-

Phase Separation: Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:2:1.8. Vortex again and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of C16 Ceramide.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Reversed-phase C18 or C8 column.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Typical LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40-50°C).

Typical MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

C16:0 Ceramide (d16:1/C16:0): Precursor ion [M+H]⁺ at m/z 510.5 → Product ion at m/z 236.2 (corresponding to the sphingoid base fragment).

-

Internal Standard (e.g., C17:0 Ceramide): Precursor ion [M+H]⁺ at m/z 552.6 → Product ion at m/z 264.3.

-

Quantification:

-

A standard curve is generated using synthetic C16 Ceramide standards of known concentrations.

-

The peak area of C16 Ceramide in the samples is normalized to the peak area of the internal standard.

-

The concentration of C16 Ceramide is determined by interpolating the normalized peak area ratio onto the standard curve.

Caption: A typical experimental workflow for the quantification of C16 Ceramide in biological samples using LC-MS/MS.

Ceramide Synthase Activity Assay

This assay measures the activity of CerS enzymes, including those responsible for C16 Ceramide synthesis. A fluorescent-based assay offers a safer and more accessible alternative to radioactive methods.[8]

Materials:

-

Cell or tissue homogenates.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂).

-

Fluorescent sphingoid base substrate (e.g., NBD-sphinganine).

-

Fatty acyl-CoA substrate (e.g., Palmitoyl-CoA for C16 Ceramide synthesis).

-

Bovine serum albumin (BSA), fatty acid-free.

-

Thin-layer chromatography (TLC) plates (silica gel).

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid, 90:9:1, v/v).

-

Fluorescence imager.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate, assay buffer, BSA, and NBD-sphinganine.

-

Initiate Reaction: Start the reaction by adding palmitoyl-CoA.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding a chloroform:methanol (1:2, v/v) mixture.

-

Lipid Extraction: Perform a lipid extraction as described in section 5.1.

-

TLC Separation: Spot the lipid extract onto a TLC plate and develop the chromatogram using the appropriate solvent system.

-

Detection and Quantification: Visualize the fluorescently labeled ceramide product using a fluorescence imager and quantify the spot intensity.

Conclusion and Future Directions

The journey of C16 Ceramide (d16:1/C16:0) from an obscure lipid to a key player in cellular signaling and disease is a testament to the advancements in analytical chemistry and molecular biology. This technical guide has provided a comprehensive overview of its discovery, biological significance, and the experimental methodologies crucial for its study. For researchers, scientists, and drug development professionals, a thorough understanding of C16 Ceramide's biology and the tools to investigate it are essential for unraveling its complex roles and harnessing its therapeutic potential.

Future research will likely focus on several key areas. Elucidating the precise molecular mechanisms by which C16 Ceramide interacts with its downstream targets will be critical. The development of more specific and potent inhibitors of CerS5 and CerS6 will provide valuable tools for both basic research and clinical applications. Furthermore, the use of advanced lipidomic techniques will continue to refine our understanding of the dynamic regulation of C16 Ceramide in health and disease, paving the way for novel diagnostic and therapeutic strategies targeting this enigmatic lipid messenger.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Messengers: ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Differences in Plasma Levels of Long Chain and Very Long Chain Ceramid" by Joy N. Buie, Samar M. Hammad et al. [scholarcommons.sc.edu]

- 7. researchgate.net [researchgate.net]

- 8. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C16 Ceramide (d16:1, C16:0): Natural Sources and Endogenous Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell signaling, and membrane structure. Composed of a sphingoid base and an amide-linked fatty acid, the specific biological function of a ceramide is often dictated by the chain length of its fatty acid. This guide focuses on C16 ceramide (d16:1, C16:0), a species characterized by a 16-carbon sphingoid base and a 16-carbon saturated acyl chain (palmitic acid). Elevated levels of C16 ceramide have been implicated in various pathophysiological conditions, including insulin (B600854) resistance, inflammation, and apoptosis, making it a molecule of significant interest in biomedical research and drug development. This document provides a comprehensive overview of the natural sources, endogenous levels, analytical methodologies, and key signaling pathways associated with C16 ceramide.

Natural Sources and Dietary Contribution

Direct dietary intake of C16 ceramide is not a significant contributor to its endogenous pools. Instead, the primary dietary precursor for the de novo synthesis of C16 ceramide is palmitic acid (C16:0), the most common saturated fatty acid in the human diet.[1][2]

Major dietary sources of palmitic acid include:

-

Animal Products: Meats, butter, cheese, and other dairy products are rich in palmitic acid.[2][3]

-

Vegetable Oils: Palm oil, palm kernel oil, and coconut oil are major plant-based sources.[2][3]

-

Other Foods: Cocoa butter and some nuts also contain notable amounts of palmitic acid.[2]

Once consumed, palmitic acid is utilized in the de novo synthesis pathway of ceramides, which begins with the condensation of palmitoyl-CoA and serine in the endoplasmic reticulum.[1][4][5] The subsequent acylation of the sphingoid backbone with a palmitoyl-CoA is catalyzed by ceramide synthases (CerS), primarily CerS5 and CerS6, which exhibit a preference for C16-CoA.[4][6][7]

Endogenous Levels of C16 Ceramide

The concentration of C16 ceramide varies significantly across different tissues and cell types, reflecting its diverse biological roles. The following tables summarize reported endogenous levels of C16 ceramide in various biological matrices. It is important to note that values can differ based on the analytical method, sample preparation, and the physiological or pathological state of the subject.

Table 1: Endogenous Levels of C16 Ceramide in Human Tissues and Fluids

| Biological Matrix | Condition | C16 Ceramide Level | Reference |

| Plasma | Healthy Adults | Range: 0 - 357 ng/mL (in a mixed standard calibration) | [3] |

| Plasma | Acute Coronary Syndrome | Increased | [8] |

| Subcutaneous Adipose Tissue | Obese, Non-Diabetic | ~150 pg/mg | [9] |

| Subcutaneous Adipose Tissue | Obese, Type 2 Diabetes | ~200 pg/mg | [9] |

| Lung | Cystic Fibrosis Patients | Accumulated | [8] |

| Breast Cancer Tissue | Increased compared to normal tissue | [8] |

Table 2: Endogenous Levels of C16 Ceramide in Animal Models

| Animal Model | Tissue/Fluid | Condition | C16 Ceramide Level | Reference | | --- | --- | --- | --- | | Mouse (C57BL/6) | Lung | Normal | ~15 pmol/mg tissue |[10] | | Mouse (C57BL/6) | Spleen | Normal | ~5 pmol/mg tissue |[10] | | Mouse (C57BL/6) | Muscle | Normal | ~0.5 pmol/mg tissue |[10] | | Mouse (C57BL/6) | Liver | Normal | ~0.2 pmol/mg tissue |[10] | | Mouse (C57BL/6) | White Adipose Tissue | Normal | ~1 pmol/mg tissue |[10] | | Mouse (ob/ob) | Plasma | Obese | Significantly elevated |[6] | | Mouse (ob/ob) | Liver | Obese | Significantly elevated |[6] | | Mouse (db/db) | Plasma | Diabetic | Significantly increased |[11] | | Mouse (db/db) | Kidney | Diabetic | Significantly decreased |[11] | | Rat | Primary Hepatocytes | TNF-α induced apoptosis | Elevated |[12] |

Experimental Protocols for C16 Ceramide Quantification

The accurate quantification of C16 ceramide from biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Lipid Extraction

A robust lipid extraction method is the first critical step. The Bligh and Dyer method is a commonly used protocol.

Protocol: Modified Bligh and Dyer Extraction

-

Homogenization: Homogenize tissue samples or suspend cell pellets in phosphate-buffered saline (PBS). For plasma or serum, use a defined volume directly.

-

Solvent Addition: To the homogenate (e.g., 100 µL), add 2 mL of an ice-cold chloroform (B151607):methanol (1:2, v/v) mixture.[3]

-

Internal Standard Spiking: Add a known amount of a suitable internal standard, such as C17:0 ceramide, to each sample for normalization and quantification.[3]

-

Vortexing: Vortex the mixture thoroughly at 4°C.

-

Phase Separation: Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water.[3] Vortex again and centrifuge at a low speed to separate the layers.

-

Lipid Phase Collection: Carefully collect the lower organic phase containing the lipids.

-

Re-extraction: Re-extract the remaining aqueous phase with an additional 1 mL of chloroform to maximize lipid recovery.[3]

-

Drying: Pool the organic phases and dry the solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as the initial mobile phase.[3]

LC-MS/MS Analysis

Workflow: C16 Ceramide Quantification by LC-MS/MS

Caption: Workflow for C16 Ceramide Quantification.

Instrumentation and Parameters:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column, such as a C8 or C18 column, is typically used.[3]

-

Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.2%) to aid in ionization.[3]

-

Mobile Phase B: A mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) (e.g., 60:40, v/v) with 0.2% formic acid.[3]

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the different lipid species.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the precursor ion of C16 ceramide in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3).

-

MRM Transition for C16 Ceramide (d18:1/16:0): The specific m/z values for the precursor and product ions will depend on the adduct formed (e.g., [M+H]+). A common transition is the fragmentation of the protonated molecule to a fragment corresponding to the sphingoid backbone.

-

Signaling Pathways Involving C16 Ceramide

C16 ceramide is a key signaling molecule implicated in several critical cellular pathways.

Apoptosis Signaling

C16 ceramide is a well-established pro-apoptotic lipid. It can induce apoptosis through both intrinsic and extrinsic pathways.

Signaling Pathway: C16 Ceramide-Induced Apoptosis

Caption: C16 Ceramide in Apoptosis Signaling.

One of the key mechanisms of C16 ceramide-induced apoptosis involves its direct interaction with the tumor suppressor protein p53.[13][14] C16 ceramide binds to the DNA-binding domain of p53, leading to its stabilization and accumulation.[13][14] This activated p53 can then upregulate the expression of pro-apoptotic genes, such as PUMA.[15] Furthermore, there is evidence of a positive feedback loop where p53 can transcriptionally activate CerS6, the enzyme responsible for C16 ceramide synthesis, thus amplifying the apoptotic signal.[15][16] C16 ceramide can also directly act on the mitochondria, forming channels in the outer mitochondrial membrane, which leads to the release of cytochrome c and subsequent activation of the caspase cascade.[8]

Insulin Resistance Signaling

Elevated levels of C16 ceramide are strongly associated with the development of insulin resistance, a hallmark of type 2 diabetes.

Signaling Pathway: C16 Ceramide and Insulin Resistance

Caption: C16 Ceramide in Insulin Resistance.

An oversupply of saturated fatty acids, particularly palmitate, leads to an increase in the de novo synthesis of C16 ceramide via the upregulation of CerS6.[17] The accumulation of C16 ceramide interferes with the insulin signaling cascade by inhibiting the activation of Akt (also known as protein kinase B).[5][17] Akt is a crucial kinase downstream of the insulin receptor that promotes the translocation of the glucose transporter GLUT4 to the plasma membrane. By inhibiting Akt, C16 ceramide impairs glucose uptake into cells, leading to insulin resistance.[17]

Inflammation Signaling

C16 ceramide also acts as a pro-inflammatory molecule, contributing to the chronic low-grade inflammation associated with metabolic diseases.

Signaling Pathway: C16 Ceramide and Inflammation

Caption: C16 Ceramide in Inflammation.

Inflammatory stimuli, such as saturated fatty acids and lipopolysaccharide (LPS), can increase the synthesis of C16 ceramide.[18] This elevation in C16 ceramide then activates key inflammatory signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[18][19] Activation of these pathways leads to the increased production and secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby propagating the inflammatory response.[18][19]

Conclusion

C16 ceramide (d16:1, C16:0) is a critical bioactive lipid whose endogenous levels are tightly regulated and are primarily derived from the dietary intake of its precursor, palmitic acid. Its quantification, predominantly achieved through sophisticated LC-MS/MS techniques, has revealed its varying concentrations across different tissues and its dysregulation in several disease states. As a potent signaling molecule, C16 ceramide plays a central role in mediating apoptosis, insulin resistance, and inflammation. A thorough understanding of its sources, endogenous levels, and signaling pathways is paramount for the development of novel therapeutic strategies targeting the modulation of this important sphingolipid. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of lipid biology and drug discovery.

References

- 1. Frontiers | The Role of Ceramides in Insulin Resistance [frontiersin.org]

- 2. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. The role of C16:0 ceramide in the development of obesity and type 2 diabetes: CerS6 inhibition as a novel therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Insulin resistance induced by de novo pathway–generated C16-ceramide is associated with type 2 diabetes in an obese population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Folate Stress Induces Apoptosis via p53-dependent de Novo Ceramide Synthesis and Up-regulation of Ceramide Synthase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide Synthase 6 Maximizes p53 Function to Prevent Progeny Formation from Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C16:0-Ceramide Signals Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Subcellular Landscape of C16 Ceramide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the subcellular localization of C16 Ceramide (d18:1/16:0), a critical bioactive sphingolipid implicated in a myriad of cellular processes. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on C16 Ceramide distribution, trafficking, and its role as a signaling hub within distinct organelles.

Executive Summary

C16 Ceramide, a key intermediate in sphingolipid metabolism, is not uniformly distributed throughout the cell. Its precise subcellular location is a critical determinant of its function, influencing pathways that govern cell fate, including apoptosis, proliferation, and stress responses. This guide details the localization of C16 Ceramide in key organelles, provides quantitative insights where available, outlines detailed experimental protocols for its study, and visualizes its intricate signaling networks. Understanding the spatial dynamics of C16 Ceramide is paramount for developing targeted therapeutics for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.

Subcellular Distribution of C16 Ceramide

C16 Ceramide is dynamically distributed across various subcellular compartments, with its synthesis and accumulation being tightly regulated. The primary sites of its localization and function include the endoplasmic reticulum, mitochondria, Golgi apparatus, and the plasma membrane.

Table 1: Quantitative Distribution of C16:0 Ceramide in Subcellular Fractions

While a comprehensive quantitative atlas of C16 Ceramide distribution across all organelles in a single cell type is not yet fully established in the literature, the following table compiles available quantitative data to provide an estimate of its abundance.

| Organelle/Subcellular Fraction | Cell Type/Tissue | C16:0 Ceramide Concentration (pmol/mg protein or pmol/nmol phosphate) | Citation |

| Mitochondria | P10 Rat Brain | 24.5 ± 0.9 | [1] |

| Mitochondria (during apoptosis induction) | MCF7 cells | ~6.5 pmol/nmol phospholipid (increase) | [2] |

| Whole Cell | HeLa Cells | 0.34 pmol/nmol phosphate | [1] |

Note: Direct quantitative comparisons between different studies can be challenging due to variations in cell types, experimental conditions, and analytical methods.

Qualitative and semi-quantitative studies have provided further insights into the relative distribution of C16 Ceramide:

-

Endoplasmic Reticulum (ER): As the primary site of de novo ceramide synthesis, the ER is a central hub for C16 Ceramide production. Ceramide synthases (CerS), particularly CerS5 and CerS6 which are responsible for C16 Ceramide synthesis, are predominantly localized to the ER.[3]

-

Mitochondria: C16 Ceramide is known to accumulate in mitochondria, particularly at mitochondria-associated membranes (MAMs), which are specialized contact sites between the ER and mitochondria.[3] This localization is crucial for its role in apoptosis, where it can form channels in the outer mitochondrial membrane.[2][4]

-

Golgi Apparatus: C16 Ceramide is transported from the ER to the Golgi, where it serves as a precursor for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide.[5]

-

Plasma Membrane: C16 Ceramide is a component of the plasma membrane and is involved in the formation of lipid rafts, which are signaling platforms that regulate the activity of various receptors and transporters.[6]

-

Late Endosomes and trans-Golgi Network: Studies have shown high levels of C16-ceramide/cholesterol domains in late endosomes and the trans-Golgi network.[7]

Experimental Protocols for Studying C16 Ceramide Localization

A variety of techniques are employed to investigate the subcellular distribution of C16 Ceramide. Below are detailed methodologies for key experimental approaches.

Subcellular Fractionation by Differential Centrifugation

This classical biochemical technique separates organelles based on their size and density.

Protocol:

-

Cell Harvesting: Culture cells to the desired confluency. Harvest cells by scraping or trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES-NaOH, pH 7.4, 1 mM EDTA) containing protease inhibitors. Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method on ice.

-

Nuclear Fraction Pelletization: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclear fraction.

-

Mitochondrial Fraction Pelletization: Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The pellet from this step is the crude mitochondrial fraction.

-

Microsomal (ER) and Cytosolic Fraction Separation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction (including the ER), and the supernatant is the cytosolic fraction.

-

Lipid Extraction: Resuspend each organellar pellet in a suitable buffer. Extract lipids from each fraction using a modified Bligh-Dyer method with chloroform:methanol.

-

Analysis: Analyze the lipid extracts for C16 Ceramide content using methods like LC-MS/MS.[8][9][10]

Fluorescence Microscopy with Labeled Ceramide Analogs

Fluorescently labeled ceramide analogs allow for the visualization of ceramide distribution in living or fixed cells.

Protocol for Live-Cell Imaging:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Preparation of Staining Solution: Prepare a 1-5 µM working solution of a fluorescently labeled C16 Ceramide analog (e.g., NBD-C16-Ceramide) in a serum-free medium.

-

Staining: Remove the culture medium, wash the cells once with a pre-warmed imaging medium, and then add the staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed imaging medium.

-

Imaging: Immediately image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.[11][12]

Protocol for Fixed-Cell Immunofluorescence:

-

Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for ceramide for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with an antifade mounting medium, and visualize using a fluorescence or confocal microscope.[11][13][14][15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is the gold standard for the accurate quantification of specific lipid species like C16 Ceramide from total cell lysates or subcellular fractions.

Protocol Outline:

-

Lipid Extraction: Extract lipids from the sample using a robust method such as the Bligh-Dyer or Folch extraction.

-

Internal Standard Spiking: Add a known amount of a deuterated or C17 ceramide internal standard to the sample before extraction for accurate quantification.

-

Chromatographic Separation: Separate the lipid species using reverse-phase liquid chromatography. A typical mobile phase system consists of a gradient of water with formic acid and acetonitrile/isopropanol with formic acid.[11]

-

Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer operating in a positive ion mode with electrospray ionization (ESI).

-

Quantification: Use multiple reaction monitoring (MRM) to specifically detect and quantify the transition of the precursor ion to a specific product ion for both the endogenous C16 Ceramide and the internal standard.[11][16]

Signaling Pathways Involving C16 Ceramide

The subcellular localization of C16 Ceramide is intimately linked to its role in various signaling pathways. Below are visualizations of key pathways where C16 Ceramide plays a pivotal role.

C16 Ceramide-Mediated Apoptosis

C16 Ceramide is a well-established pro-apoptotic lipid. Its accumulation, particularly in the mitochondria, is a key event in the induction of programmed cell death.

Caption: C16 Ceramide-mediated intrinsic apoptosis pathway.

TNF-α Induced C16 Ceramide Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a potent inflammatory cytokine that can induce both pro-survival and pro-apoptotic signals, often involving the generation of C16 Ceramide.

Caption: TNF-α signaling leading to C16 Ceramide production.

Conclusion

The subcellular localization of C16 Ceramide is a tightly regulated process that dictates its diverse biological functions. From its synthesis in the endoplasmic reticulum to its role as a pro-apoptotic signal in the mitochondria and a modulator of signaling platforms at the plasma membrane, the spatial context of C16 Ceramide is key. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the intricate world of this bioactive sphingolipid. A deeper understanding of C16 Ceramide's subcellular dynamics will undoubtedly pave the way for novel therapeutic strategies targeting a wide array of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Ceramide forms channels in mitochondrial outer membranes at physiologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LIPID MAPS [lipidmaps.org]

- 5. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular localization of organized lipid domains of C16-ceramide/cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Lipidomic atlas of mammalian cell membranes reveals hierarchical variation induced by culture conditions, subcellular membranes, and cell lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oldresearch.unityhealth.to [oldresearch.unityhealth.to]

- 14. arigobio.com [arigobio.com]

- 15. researchgate.net [researchgate.net]

- 16. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ceramide Synthase 5 in C16:0-Ceramide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in a multitude of cellular processes, including apoptosis, cell proliferation, and stress responses. The biological function of a ceramide is largely dictated by the length of its N-acyl chain. In mammals, the synthesis of ceramides with specific acyl chain lengths is catalyzed by a family of six ceramide synthases (CerS1-6). This technical guide provides an in-depth exploration of Ceramide Synthase 5 (CerS5), its primary role in the production of C16:0-ceramide (palmitoyl-ceramide), and the downstream cellular consequences.

CerS5 is a multi-pass transmembrane protein located in the endoplasmic reticulum.[1] It exhibits a high degree of specificity for palmitoyl-CoA (C16:0-CoA) as its acyl donor, catalyzing its transfer to a sphingoid base to form C16:0-dihydroceramide in the de novo synthesis pathway, which is then desaturated to C16:0-ceramide.[2] This specificity is critical, as C16:0-ceramide has been implicated in a range of physiological and pathological processes, from apoptosis induction in cancer cells to the development of metabolic diseases.[3][4] Understanding the regulation and activity of CerS5 is therefore of significant interest for therapeutic development.

Data Presentation

Substrate Specificity of Mammalian Ceramide Synthases

The six mammalian ceramide synthases exhibit distinct preferences for fatty acyl-CoA substrates, leading to the production of ceramides with varying chain lengths. This substrate specificity is a key determinant of the subsequent biological activity of the ceramide molecule.

| Ceramide Synthase | Primary Acyl-CoA Substrate(s) | Primary Ceramide Product(s) | References |

| CerS1 | C18:0-CoA (Stearoyl-CoA) | C18:0-Ceramide | [5] |

| CerS2 | C22:0-C24:0-CoA (Very-long-chain) | C22:0-C24:0-Ceramides | [4][5] |

| CerS3 | C26:0-C34:0-CoA (Ultra-long-chain) | C26:0-C34:0-Ceramides | [4] |

| CerS4 | C18:0-C20:0-CoA | C18:0-C20:0-Ceramides | [4][5] |

| CerS5 | C16:0-CoA (Palmitoyl-CoA) | C16:0-Ceramide | [2][4] |

| CerS6 | C14:0-C16:0-CoA | C14:0-C16:0-Ceramides | [6] |

Effects of CerS5 Modulation on C16:0-Ceramide Levels

Genetic and pharmacological manipulation of CerS5 expression and activity has provided valuable insights into its role in maintaining cellular pools of C16:0-ceramide. The following table summarizes key findings from studies involving CerS5 knockout models.

| Model System | CerS5 Modulation | Tissue/Cell Type | Effect on C16:0-Ceramide Levels | References |

| Mouse | Knockout (KO) | Lung, Spleen, Muscle, Liver, White Adipose Tissue | Significant Reduction | [5][7] |

| Mouse | Cardiomyocyte-specific Knockout (cKO) | Heart | Significant Reduction | [8] |

Experimental Protocols

Quantification of C16:0-Ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of C16:0-ceramide in biological samples.

1. Sample Preparation (Lipid Extraction)

-

Objective: To extract lipids, including ceramides, from cells or tissues.

-

Procedure:

-

Homogenize cell pellets or tissue samples in a suitable solvent mixture, such as ethyl acetate/isopropanol/water (60/28/12; v/v/v).[9]

-

Include an internal standard, such as C17:0-ceramide, to correct for extraction efficiency and instrument variability.[9]

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the organic (upper) phase containing the lipids.

-

Repeat the extraction of the aqueous phase to maximize lipid recovery.

-

Combine the organic extracts and dry them under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).

-

2. Liquid Chromatography (LC) Separation

-

Objective: To separate C16:0-ceramide from other lipid species.

-

Typical Parameters:

-

Column: A reverse-phase C8 or C18 column is commonly used.[9][10]

-

Mobile Phase: A gradient elution using a binary solvent system is typical. For example:

-

Solvent A: Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.[9]

-

Solvent B: Methanol with 1 mM ammonium formate and 0.2% formic acid.[9]

-

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.[11]

-

Injection Volume: 5-10 µL of the reconstituted lipid extract.[11][12]

-

3. Tandem Mass Spectrometry (MS/MS) Detection

-

Objective: To specifically detect and quantify C16:0-ceramide.

-

Typical Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high specificity and sensitivity.[9]

-

MRM Transition for C16:0-Ceramide: The precursor ion ([M+H]+) is selected and fragmented, and a specific product ion is monitored. A common transition is the loss of the fatty acyl chain, resulting in a fragment ion with m/z 264.[13]

-

Data Analysis: The peak area of C16:0-ceramide is normalized to the peak area of the internal standard. A standard curve is generated using known concentrations of C16:0-ceramide to quantify the amount in the sample.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: De novo synthesis of C16:0-ceramide in the endoplasmic reticulum, highlighting the central role of CerS5.

Caption: C16:0-ceramide mediated apoptosis pathway, often initiated by cellular stress and involving CerS5.[3]

Caption: Experimental workflow for the quantification of C16:0-ceramide using LC-MS/MS.

Conclusion

Ceramide Synthase 5 is a key enzyme in sphingolipid metabolism, primarily responsible for the synthesis of C16:0-ceramide. Its activity is tightly linked to various cellular signaling pathways, and its dysregulation is implicated in several diseases, including cancer and metabolic disorders.[14][15] The methodologies outlined in this guide provide a foundation for researchers to investigate the intricate roles of CerS5 and C16:0-ceramide. Further research into the regulation of CerS5 and the specific downstream effectors of C16:0-ceramide will undoubtedly unveil novel therapeutic targets for a range of pathologies. The continued development of precise analytical techniques will be paramount in advancing our understanding of this critical enzyme and its bioactive lipid product.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. uniprot.org [uniprot.org]

- 3. Ceramide synthase 5 - Wikipedia [en.wikipedia.org]

- 4. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. Determination of ceramides by LC-MS/MS [bio-protocol.org]

- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 12. biorxiv.org [biorxiv.org]

- 13. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High CerS5 expression levels associate with reduced patient survival and transition from apoptotic to autophagy signalling pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

C16-ceramide as a natural regulatory ligand of p53 in cellular stress response

An In-Depth Technical Guide to C16-Ceramide as a Natural Regulatory Ligand of p53 in the Cellular Stress Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of C16-ceramide as a direct, natural regulatory ligand of the tumor suppressor protein p53. It details the mechanism of action, signaling pathways, quantitative data, and key experimental protocols relevant to the study of this interaction.

Executive Summary

The tumor suppressor p53 is a critical regulator of cellular fate, orchestrating responses to a variety of stressors to maintain genomic integrity. While canonical p53 activation is known to be tightly controlled by post-translational modifications and protein-protein interactions, recent discoveries have unveiled a novel regulatory mechanism: the direct binding of the sphingolipid C16-ceramide. Under conditions of metabolic stress, such as serum or folate deprivation, intracellular levels of C16-ceramide rise and it acts as a high-affinity ligand for p53.[1][2] This interaction occurs within the DNA-binding domain (DBD) of p53, stabilizing the protein and preventing its degradation by the E3 ubiquitin ligase MDM2.[1][2] The resulting accumulation and nuclear translocation of p53 lead to the activation of its transcriptional targets and the induction of apoptosis.[1][2] This guide elucidates this lipid-mediated signaling axis, offering insight into a fundamental cellular stress response and highlighting potential avenues for therapeutic intervention.

Mechanism of Action: Direct Ligation and p53 Stabilization

The activation of p53 by C16-ceramide is a distinct physiological mechanism that bypasses the canonical requirement for protein-protein interactions or post-translational modifications.[1][2]

-

Direct Binding: C16-ceramide binds directly and with high affinity to the p53 protein. This interaction is highly selective for the C16 acyl chain length.[1][2]

-

Binding Site: The binding pocket is located within the p53 DNA-binding domain (DBD), near the Box V motif. Specifically, the C10 atom of the ceramide's acyl chain is positioned in proximity to serine residues 240 and 241 of p53.[1][2]

-

Consequences of Binding:

-

p53 Stabilization: The binding of C16-ceramide stabilizes the p53 protein structure.[1][2]

-

Disruption of MDM2 Interaction: This stabilization sterically hinders the binding of the E3 ligase MDM2, a primary negative regulator of p53 that targets it for proteasomal degradation.[1][2]

-

Accumulation and Nuclear Translocation: With MDM2-mediated degradation inhibited, p53 accumulates in the cell and translocates to the nucleus.[1][2][3]

-

Activation of Downstream Targets: In the nucleus, p53 acts as a transcription factor, activating downstream target genes like PUMA and Bax to initiate apoptosis.[4][5]

-

This mechanism is particularly triggered by metabolic stressors, implicating C16-ceramide as a key sensor and mediator in the cellular response to nutrient deprivation.[1][2]

Signaling Pathways and Logical Relationships

Cellular stress initiates a signaling cascade that involves a positive feedback loop between p53 and C16-ceramide, ensuring a robust apoptotic response.

C16-Ceramide-p53 Activation Pathway

Under metabolic stress, p53 can transcriptionally activate ceramide synthase 6 (CerS6), the enzyme that preferentially generates C16-ceramide.[4][6][7] The resulting increase in C16-ceramide then directly binds and stabilizes p53, amplifying the signal.[7]

Quantitative Data Summary

The interaction between C16-ceramide and p53 has been characterized by specific quantitative metrics that underscore the potency and specificity of this regulatory mechanism.

| Parameter | Value | Method | Significance | Reference |

| Binding Affinity (Kd) | ~60 nM | Surface Plasmon Resonance (SPR) | Indicates a high-affinity, tight binding interaction comparable to many drug-target interactions. | [1][2][8][9] |

| p53 Stabilization | >60 min half-life (with CerS6/p53) | Western Blot after Cycloheximide Chase | Demonstrates that C16-ceramide dramatically increases the stability and half-life of the p53 protein. | [7] |

| p53 Stabilization (Loss of C16-Cer) | <15 min half-life (with CerS6 shRNA) | Western Blot after Cycloheximide Chase | Confirms that the reduction of C16-ceramide leads to rapid p53 degradation. | [7] |

| C16-Ceramide Induction | >2-fold increase | LC-MS/MS | Transient transfection of CerS6 is sufficient to significantly elevate intracellular C16-ceramide levels. | [3] |

Experimental Protocols & Workflows

Investigating the C16-ceramide-p53 axis requires a combination of lipidomic, proteomic, and cell-based assays.

Experimental Workflow Overview

The following diagram outlines a typical workflow for confirming the C16-ceramide-p53 interaction in a cellular model.

Protocol: Lipid-Protein Binding by Surface Plasmon Resonance (SPR)

Principle: To quantify the binding affinity (Kd), association (ka), and dissociation (kd) rates of C16-ceramide to purified p53 protein in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., L1 chip for lipid capture)

-

Purified recombinant full-length p53 protein

-

C16-ceramide and other ceramide species (for specificity testing)

-

Liposome preparation reagents (e.g., POPC, cholesterol)

-

Running buffer (e.g., HBS-P+)

-

Liposome extruder

Procedure:

-

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) incorporating a defined molar percentage of C16-ceramide (e.g., 5 mol%) alongside a carrier lipid like POPC. Use an extruder to create vesicles of a uniform size (~100 nm).

-

Chip Preparation: Condition a new L1 sensor chip according to the manufacturer's instructions.

-

Lipid Capture: Inject the prepared C16-ceramide-containing liposomes over the L1 chip surface. The liposomes will rupture and form a lipid monolayer on the sensor surface. A control flow cell should be prepared with liposomes lacking C16-ceramide.

-

Analyte Injection: Prepare a dilution series of purified p53 protein in running buffer (e.g., 0-500 nM).

-

Binding Measurement: Inject the p53 solutions sequentially over the control and active flow cells at a constant flow rate. Record the association and dissociation phases.

-

Regeneration: After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a brief pulse of NaOH or SDS) to remove bound protein.

-

Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate ka, kd, and the equilibrium dissociation constant (Kd).[10]

Expected Results: A concentration-dependent binding of p53 to the C16-ceramide surface, yielding a Kd in the low nanomolar range (~60 nM), while binding to the control surface should be negligible.[1][2]

Protocol: Co-Immunoprecipitation (Co-IP) for p53-MDM2 Disruption

Principle: To demonstrate that increased intracellular C16-ceramide levels disrupt the interaction between p53 and its E3 ligase, MDM2.

Materials:

-

HCT116 or A549 cells

-

Plasmids for CerS6 overexpression or control vector

-

Transfection reagent

-

Cell lysis buffer (non-denaturing, e.g., RIPA with protease/phosphatase inhibitors)

-

Antibodies: anti-p53 (for IP), anti-MDM2 (for WB), anti-p53 (for WB)

-

Protein A/G magnetic beads

-

Western blot equipment and reagents

Procedure:

-

Cell Culture and Transfection: Transfect cells with either a control vector or a CerS6 expression vector. Allow cells to grow for 36-48 hours to ensure C16-ceramide accumulation.

-

Cell Lysis: Wash cells with cold PBS and lyse on ice with non-denaturing lysis buffer.

-

Pre-clearing: Centrifuge lysate to pellet debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-p53 antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-MDM2 and anti-p53 antibodies. Analyze the input lysates as well to confirm protein expression.

Expected Results: In control cells, the p53 IP will pull down a significant amount of MDM2. In CerS6-overexpressing cells, the amount of MDM2 co-immunoprecipitated with p53 will be markedly reduced, indicating disruption of the complex, while total p53 levels in the input will be elevated.[1][2]

Implications for Drug Development

The discovery of C16-ceramide as a direct activator of p53 opens new therapeutic avenues.

-

Novel Drug Targets: Ceramide synthases (especially CerS6) and other enzymes in the sphingolipid metabolic pathway could be targeted to modulate p53 activity in cancer cells.[4][6]

-

Ceramide Analogs: Development of stable, cell-permeable C16-ceramide mimetics or delivery systems (e.g., nanoparticles) could provide a method to directly activate p53 in tumors, even those with compromised upstream signaling pathways.[11]

-

Bypassing MDM2 Inhibitors: This mechanism offers an alternative to conventional MDM2 inhibitors, potentially overcoming resistance mechanisms that affect the p53-MDM2 protein-protein interface.

Conclusion

C16-ceramide is now established as a bona fide natural regulatory ligand of p53, representing a novel paradigm in the cellular stress response. Its direct, high-affinity binding to the p53 DBD provides a mechanism for rapid protein stabilization and activation in response to metabolic insults. This lipid-mediated signaling pathway is distinct from canonical p53 regulation and involves a p53-CerS6 positive feedback loop that ensures a robust commitment to apoptosis. Understanding the quantitative and mechanistic details of this interaction, as outlined in this guide, is crucial for researchers aiming to unravel the complexities of tumor suppression and for drug development professionals seeking to exploit this pathway for next-generation cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P53 mediates ceramide-induced apoptosis in SKN-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Folate Stress Induces Apoptosis via p53-dependent de Novo Ceramide Synthesis and Up-regulation of Ceramide Synthase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. PXD010783 - C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - OmicsDI [omicsdi.org]

- 9. selleckchem.com [selleckchem.com]

- 10. p53 isoforms have a high aggregation propensity, interact with chaperones and lack binding to p53 interaction partners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Accumulation of C16 Ceramide: A Double-Edged Sword in Cancer Cell Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract